molecular formula C22H24O11 B135788 Eriodictiol-7-glucoside CAS No. 31712-49-9

Eriodictiol-7-glucoside

Cat. No. B135788
CAS RN: 31712-49-9
M. Wt: 464.4 g/mol
InChI Key: ADSYMQORONDIDD-ZJHVPRRPSA-N
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Description

Eriodictyol-7-glucoside is a flavonoid compound that has been identified in various plants. It is known for its potent free radical scavenging properties and has been isolated from species such as Dracocephalum rupestre and Elsholtzia bodinieri. This compound has been found to activate the nuclear factor E2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and toxicity, particularly in the context of cisplatin-induced toxicity in human renal mesangial cells . Additionally, eriodictyol-7-glucoside has been associated with anti-HCV activities, suggesting its potential therapeutic applications .

Synthesis Analysis

While the synthesis of eriodictyol-7-glucoside is not explicitly detailed in the provided papers, its isolation from natural sources is mentioned. The compound has been extracted from whole plants and identified through various spectroscopic methods and chemical transformation . The presence of eriodictyol-7-glucoside in callus cultures and phloem of Prunus avium indicates that plant tissue cultures could be a viable source for its production .

Molecular Structure Analysis

The molecular structure of eriodictyol-7-glucoside has been elucidated using extensive spectroscopic analysis. It is a flavonoid glycoside, which means it consists of a flavonoid moiety linked to a sugar molecule, in this case, glucose. The specific structure of eriodictyol-7-glucoside includes a caffeoyl or feruloyl group, which contributes to its biological activity .

Chemical Reactions Analysis

Eriodictyol-7-glucoside has been shown to interact with enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Spectroscopy and molecular docking analysis have revealed that eriodictyol-7-glucoside can bind to α-glucosidase, potentially inhibiting its activity and thus affecting postprandial hyperglycemia . The interaction is mainly driven by hydrophobic forces and may induce conformational changes in the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of eriodictyol-7-glucoside, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, its ability to scavenge free radicals and activate the Nrf2 pathway suggests that it is a stable compound capable of interacting with biological macromolecules . The modulation of its synthesis in plant tissue cultures by altering sucrose concentrations and the addition of benzyladenine indicates that its production can be influenced by environmental factors .

Scientific Research Applications

1. Antioxidant and Protective Agent

Eriodictiol-7-glucoside, identified as a potent free radical scavenger, acts as a novel nuclear factor E2-related factor 2 (Nrf2) activator. This compound has demonstrated effectiveness in protecting against cisplatin-induced toxicity in human renal mesangial cells, suggesting its potential as a therapeutic agent to mitigate the side effects of certain chemotherapeutic drugs in normal cells (Hu et al., 2012).

2. Analytical Applications in Plant Medicine

Research focused on developing methods to determine the concentration of eriodictiol-7-glucoside in plants like Dracocephalum rupestre. This advancement in analytical techniques has provided a reliable basis for evaluating the quality of plant-based medicines, where eriodictiol-7-glucoside is a key component (Mei, 2003).

3. Structural Characterization in Mass Spectrometry

The compound's fragmentation patterns were studied using electrospray ionization, collision-induced dissociation, and tandem mass spectrometry. These findings are significant for the analytical evaluation of flavonoid glycosides in various biological and chemical studies (Es‐Safi et al., 2005).

4. Anti-HCV Activities

Eriodictyol-7-glucoside exhibited notable anti-HCV activities, presenting a potential for therapeutic applications in treating hepatitis C virus infections. This discovery broadens the scope of eriodictiol-7-glucoside's pharmacological applications (Zhong et al., 2016).

5. Role in Phenolic Composition Analysis

The compound has been identified in the phenolic composition of plants like peppermint. This research contributes to the understanding of the phenolic profiles of various plants, which is crucial for their use in food, cosmetic, and pharmaceutical industries (Areias et al., 2001).

6. Quantitative Analysis in Willow Bark

Eriodictiol-7-glucoside's quantitative analysis in willow bark extracts showcased its significant contribution to the therapeutic effects of these extracts used for treating fever, pain, and inflammation (Freischmidt et al., 2015).

7. Influence on Cancer Cell Proliferation

Studies have shown its influence on the proliferation of breast cancer cells, adding to the understanding of flavonoids' role in cancer biology and potential therapeutic applications (Fernandes et al., 2010).

8. Inhibition of α-Glucosidase Activity

Research has highlighted eriodictiol-7-glucoside's role in inhibiting α-glucosidase activity, which is significant for managing postprandial hyperglycemia and related metabolic disorders (Liu et al., 2019).

9. Enhancement of Collagen Expression

It has been found to significantly enhance the level of total collagen secreted into the medium, indicating its potential for therapeutic use in conditions associated with collagen biosynthesis deficiency (Nazaruk & Galicka, 2014).

10. Suppression of Oxidative Damage

Eriodictiol-7-glucoside has shown effectiveness in suppressing oxidative stress during acute exercise in vivo, suggesting its role in the prevention of exercise-induced oxidative damages (Minato et al., 2003).

11. Flavonoid Biosynthesis in Liverworts

Its involvement in flavonoid biosynthesis in liverworts has been explored, contributing to the understanding of plant biochemistry and potential applications in biotechnology (Zhu et al., 2020).

12. Thermal Stability and Antioxidant Activity

The study of its thermal stability and antioxidant activity under heat processing offers valuable insights for food processing and formulation of new food products (Chaaban et al., 2017).

13. Aldose Reductase Inhibitory Activities

Eriodictiol-7-glucoside's inhibitory activity for rat lens aldose reductase has been documented, which is relevant for the management of diabetic complications (Matsuda et al., 2002).

14. PPARγ Agonism

Studies on its potential as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) highlight its relevance in treating type 2 diabetes and related metabolic diseases (Gangadhariah et al., 2022).

15. Long-term Protection in ARPE-19 Cells

Eriodictiol-7-glucoside induces long-term protection in ARPE-19 cells, suggesting its potential in treatments aimed at enhancing cellular defenses against oxidative injury (Johnson et al., 2009).

Safety And Hazards

The safety data sheet for Eriodictiol-7-glucoside suggests that harmful/toxic vapours, carbon oxides may be released during a fire .

properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYMQORONDIDD-ZJHVPRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953661
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hesperetin 7-O-glucoside

CAS RN

31712-49-9
Record name Hesperetin 7-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31712-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hesperitin-7-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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